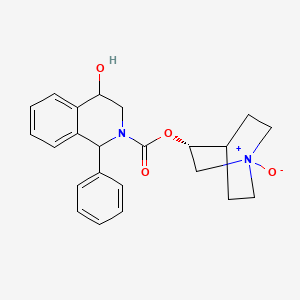![molecular formula C11H15N5O5 B12353060 [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat ist eine komplexe organische Verbindung mit erheblicher Bedeutung in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Purinbase umfasst, die an einen Hydroxypropylacetat-Rest gebunden ist. Das Vorhandensein von Hydroxyl- und Acetatgruppen macht sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Reaktion eines Purinderivats mit einem Hydroxypropylacetat-Vorläufer unter kontrollierten Bedingungen. Die Reaktion wird oft durch eine Base wie Natriumhydroxid oder Kaliumcarbonat katalysiert, und die Temperatur wird auf etwa 60-80 °C gehalten, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung effizientere und skalierbarere Methoden umfassen. Durchflussreaktoren und automatisierte Synthese Systeme werden häufig eingesetzt, um die Reaktions Effizienz und Ausbeute zu verbessern. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie strenge Qualitätskontrollmaßnahmen gewährleisten die Konsistenz und Zuverlässigkeit des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a hydroxypropyl acetate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to enhance the reaction efficiency and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
[3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylverbindung zu bilden.
Reduktion: Die Iminogruppe kann reduziert werden, um ein Amin zu bilden.
Substitution: Die Acetatgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C).
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation ein Keton oder ein Aldehyd ergeben, während die Reduktion ein Amin Derivat produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Verbindungen führen, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenzielle Rolle in zellulären Prozessen untersucht. Ihre Purinbase ist strukturell ähnlich zu Nucleotiden, die die Bausteine von DNA und RNA sind. Diese Ähnlichkeit macht sie zu einem nützlichen Werkzeug für die Untersuchung von Nucleotidfügungen und Enzymaktivitäten.
Medizin
In der Medizin wird [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat auf seine potenziellen therapeutischen Anwendungen untersucht. Seine Fähigkeit, mit Nucleotidbindeproteinen und Enzymen zu interagieren, legt nahe, dass es antiviral oder krebshemmend sein könnte.
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt. Ihre Reaktivität und Vielseitigkeit machen sie zu einer wertvollen Komponente bei der Herstellung von Pharmazeutika, Agrochemikalien und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Purinbase kann an Nucleotidbindestellen an Enzymen und Proteinen binden und deren Aktivität möglicherweise hemmen. Diese Wechselwirkung kann zelluläre Prozesse wie DNA-Replikation und Proteinsynthese stören, was zu antiviralen oder krebshemmenden Wirkungen führt.
Wirkmechanismus
The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acyclovir: Eine bekannte antivirale Verbindung mit einer ähnlichen Purinbasenstruktur.
Ganciclovir: Ein weiteres antivirales Mittel mit strukturellen Ähnlichkeiten zu [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat.
Valacyclovir: Ein Prodrug von Acyclovir mit verbesserter Bioverfügbarkeit.
Einzigartigkeit
Was [3-Hydroxy-2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]propyl]acetat von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen. Das Vorhandensein von sowohl Hydroxyl- als auch Acetatgruppen bietet zusätzliche Reaktivität und Vielseitigkeit, was es für eine größere Bandbreite an Anwendungen in Chemie, Biologie, Medizin und Industrie geeignet macht.
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7-8,17H,2-3,5H2,1H3,(H2,12,15,19) |
InChI-Schlüssel |
ZUPXUBITEGXJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)

![Tripotassium;2-[2-[bis(carboxymethyl)amino]ethyl-(3-trihydroxysilylpropyl)amino]acetate](/img/structure/B12353002.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)
![tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12353019.png)




![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)
